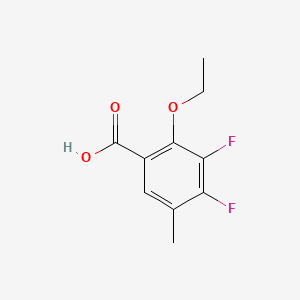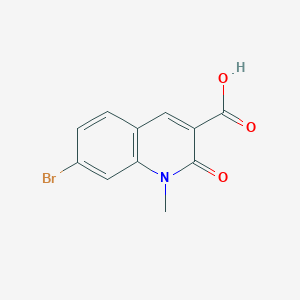
2-Ethoxy-3,4-difluoro-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3,4-difluoro-5-methylbenzoic acid is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, characterized by the presence of ethoxy, difluoro, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3,4-difluoro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 3,4-difluoro-5-methylbenzoic acid.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3,4-difluoro-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluoro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-3,4-difluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may impart specific biological activities.
Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug development. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial applications, it can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-3,4-difluoro-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of ethoxy and difluoro groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-3,4-difluoro-5-chlorobenzoic acid: Similar structure but with a chlorine substituent instead of a methyl group.
2-Methoxy-3,4-difluoro-5-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-3,4-difluoro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a methyl group.
Uniqueness
2-Ethoxy-3,4-difluoro-5-methylbenzoic acid is unique due to the specific combination of ethoxy, difluoro, and methyl substituents on the benzene ring. This unique arrangement can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
2-ethoxy-3,4-difluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-9-6(10(13)14)4-5(2)7(11)8(9)12/h4H,3H2,1-2H3,(H,13,14) |
Clave InChI |
XGTHVIDBVGVALN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1F)F)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)



![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)



